molecular formula C9H9FO3 B12863161 Methyl 5-fluoro-2-(hydroxymethyl)benzoate

Methyl 5-fluoro-2-(hydroxymethyl)benzoate

Cat. No.: B12863161
M. Wt: 184.16 g/mol
InChI Key: HGGOYFKTPIPIST-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the carboxyl group is esterified with a methanol group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-(hydroxymethyl)benzoate typically involves the esterification of 5-fluoro-2-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-fluoro-2-carboxybenzoic acid.

    Reduction: 5-fluoro-2-(hydroxymethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-2-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(hydroxymethyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-5-(hydroxymethyl)benzoate: Similar structure but with the fluorine atom at the 2-position.

    Methyl 5-chloro-2-(hydroxymethyl)benzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 5-bromo-2-(hydroxymethyl)benzoate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

Methyl 5-fluoro-2-(hydroxymethyl)benzoate is unique due to the presence of the fluorine atom at the 5-position, which can influence its reactivity and interactions in chemical and biological systems. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.

Biological Activity

Methyl 5-fluoro-2-(hydroxymethyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings, supported by data tables and case studies.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Benzoate Ester : The benzoate ester is synthesized through the esterification of benzoic acid with methanol.
  • Hydroxymethylation : The introduction of the hydroxymethyl group can be achieved using formaldehyde in the presence of a base.
  • Fluorination : The fluorine atom is incorporated into the aromatic ring via electrophilic aromatic substitution.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10FO3\text{C}_9\text{H}_{10}\text{F}\text{O}_3

This structure features a fluorine atom attached to the benzene ring and a hydroxymethyl group, which may influence its biological activity.

This compound exhibits its biological effects primarily through interaction with specific molecular targets. The fluorinated aromatic ring enhances metabolic stability and lipophilicity, potentially increasing the compound's bioavailability and efficacy against various biological targets, including enzymes and receptors involved in cancer pathways .

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa15.3
HepG212.7
MCF-718.5

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. The minimum inhibitory concentration (MIC) values against different bacterial strains are as follows:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate that this compound exhibits moderate antibacterial activity, making it a candidate for further exploration in antimicrobial therapy.

Study on Anticancer Activity

A study conducted by Phutdhawong et al. investigated the cytotoxic effects of various derivatives of this compound on cancer cell lines. The results indicated that compounds with modifications on the hydroxymethyl group exhibited enhanced cytotoxicity compared to unmodified versions . This highlights the importance of structural variations in optimizing biological activity.

Study on Antibacterial Activity

In another study, researchers assessed the antibacterial efficacy of this compound against common pathogens. The disc diffusion method revealed significant zones of inhibition for S. aureus and E. coli, suggesting potential applications in treating bacterial infections .

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl 5-fluoro-2-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4,11H,5H2,1H3

InChI Key

HGGOYFKTPIPIST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)CO

Origin of Product

United States

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